Ethyl 3-hydroxybut-2-enoate
Description
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
ethyl 3-hydroxybut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h4,7H,3H2,1-2H3 |
InChI Key |
ROBJRQHNPKJRFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3 Hydroxybut 2 Enoate and Its Functionalized Analogues
Chemo-Synthetic Pathways
Chemical synthesis provides a robust platform for the formation of ethyl 3-hydroxybut-2-enoate and its analogues through a variety of established reaction mechanisms.
Condensation Reactions in this compound Formation
Condensation reactions are fundamental to the synthesis of this compound, primarily through the Claisen and Knoevenagel condensations.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.org Specifically, the self-condensation of ethyl acetate (B1210297) using a strong base like sodium ethoxide yields ethyl acetoacetate (B1235776), which exists in equilibrium with its more stable enol form, this compound. wikipedia.orgvulcanchem.commasterorganicchemistry.com The reaction is driven by the formation of a stabilized enolate anion. ambeed.com
The Knoevenagel condensation offers another route, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.comwikipedia.org This reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sci-hub.se For instance, the condensation of an appropriate aldehyde with an acetoacetic ester derivative can be employed to generate functionalized analogues of this compound. sci-hub.seresearchgate.net The choice of catalyst, such as piperidine (B6355638), and reaction conditions can influence the stereoselectivity of the resulting double bond, often favoring the more stable Z-isomer. wikipedia.org
Selective Oxidation and Reduction Strategies for Derivatives
The functionalization of the this compound scaffold can be achieved through selective oxidation and reduction reactions to create a diverse range of derivatives.
Selective reduction of the ketone group in the precursor, ethyl acetoacetate, is a common strategy. While powerful reducing agents like lithium aluminum hydride (LiAlH4) would reduce both the ketone and ester functionalities, milder agents such as sodium borohydride (B1222165) (NaBH4) can selectively reduce the ketone to a hydroxyl group, yielding ethyl 3-hydroxybutanoate. uwo.ca This product is a saturated analogue of the target enoate. Further modifications, such as those used in the synthesis of heterobicyclo[3.2.0]heptane derivatives, have utilized selective reduction of a carboxylic acid group in monoethyl fumarate (B1241708) to produce ethyl-(E)-4-hydroxybut-2-enoate. taltech.ee
Selective oxidation can be employed to introduce new functionalities. For example, the oxidation of a primary alcohol in a precursor can yield an aldehyde, which can then be used in subsequent reactions. The use of reagents like 2-iodoxybenzoic acid (IBA) in dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively oxidize primary alcohols to aldehydes in related systems. mdpi.com
Nucleophilic Addition and Substitution Approaches in Synthetic Protocols
Nucleophilic reactions are pivotal in the synthesis of various analogues of this compound.
Nucleophilic addition to the α,β-unsaturated system is a key strategy. The electron-withdrawing nature of the ester and the conjugated system makes the β-carbon susceptible to attack by nucleophiles. This allows for the introduction of a wide array of functional groups. For example, the cyano group in related compounds can undergo nucleophilic attack. smolecule.com
Nucleophilic substitution reactions are also employed, particularly in the synthesis of more complex derivatives. For instance, the reaction of ethyl acetoacetate with 2,4-dinitrobenzene sulfonic acid can lead to the formation of ethyl (Z)-2-(2,4-dinitrophenyl)-3-hydroxybut-2-enoate through an ipso-nucleophilic substitution. acs.orgresearchgate.net In other examples, a mesylated intermediate, formed from the hydroxyl group, can undergo nucleophilic substitution with an acetate source to achieve an inversion of stereochemistry. researchgate.net
Biocatalytic and Enzymatic Transformations
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral derivatives of this compound, addressing the growing demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries. ubbcluj.rorsc.org
Stereoselective Reduction of β-Keto Esters via Microorganisms (e.g., Yeast, Alcohol Dehydrogenases)
The stereoselective reduction of β-keto esters, such as ethyl acetoacetate, is a well-established biocatalytic method for producing chiral β-hydroxy esters.
Baker's yeast (Saccharomyces cerevisiae) is a widely used microorganism for the asymmetric reduction of ethyl acetoacetate to produce (+)-(S)-ethyl 3-hydroxybutanoate with high enantiomeric excess. nih.govresearchgate.net The process can be optimized by controlling parameters like temperature, incubation time, and substrate concentration to achieve high optical purity and yield. nih.gov Immobilization of the yeast cells, for instance in calcium alginate, can facilitate catalyst reuse and process stability. researchgate.net
Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. nih.govmdpi.com ADHs, often from thermophilic organisms or various microbial sources like Rhodococcus ruber and Lactobacillus brevis, are employed for the asymmetric reduction of β-keto esters. mdpi.comrsc.org These enzyme-catalyzed reactions often require a cofactor, such as NADH, which can be regenerated in situ using a co-substrate system. rsc.orgthieme-connect.com The use of purified ADHs allows for high specificity and can be tailored for the synthesis of either (R)- or (S)-enantiomers depending on the enzyme selected. nih.gov
Table 1: Comparison of Biocatalytic Reduction Methods for Ethyl Acetoacetate
| Biocatalyst | Product | Enantiomeric Excess (ee) | Key Features |
| Baker's Yeast (Saccharomyces cerevisiae) | (+)-(S)-Ethyl 3-hydroxybutanoate | >98% | Whole-cell biocatalyst, cost-effective, optimization of reaction conditions is crucial. nih.govresearchgate.net |
| Alcohol Dehydrogenase (e.g., from Thermus thermophilus) | (S)- or (R)-Ethyl 3-hydroxybutanoate | High | Cell-free enzyme system, high selectivity, requires cofactor regeneration. nih.govrsc.org |
Enantioselective Transformations and Kinetic Resolution using Lipases
Lipases are versatile enzymes that can catalyze a range of enantioselective transformations, including the kinetic resolution of racemic mixtures of β-hydroxy esters and their derivatives. mdpi.commdpi.com
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, such as a lipase (B570770). This allows for the separation of the two enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), are highly effective in the kinetic resolution of racemic ethyl 3-hydroxybutanoate through enantioselective acylation. researchgate.netutupub.fi In this process, an acyl donor, like isopropenyl acetate, is used to selectively acylate one enantiomer, leaving the other unreacted. researchgate.net The choice of solvent and acyl donor can significantly impact the enantioselectivity of the reaction. researchgate.netresearchgate.net
Enantioselective transformations can also involve the alcoholysis of racemic esters. For example, the CAL-B-catalyzed alcoholysis of racemic ethyl 3-acetoxybutanoate with ethanol (B145695) can produce enantiopure (R)-ethyl 3-hydroxybutanoate. researchgate.net These lipase-catalyzed methods are valuable for producing both enantiomers of β-hydroxy esters with high optical purity. researchgate.netmdpi.com
Table 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-hydroxybutanoate Derivatives
| Lipase | Reaction Type | Substrate | Product(s) | Enantioselectivity (E-value) |
| Candida antarctica Lipase B (CAL-B) | Acylation | Racemic ethyl 3-hydroxybutanoate | (R)-ethyl 3-acetoxybutanoate and (S)-ethyl 3-hydroxybutanoate | High |
| Pseudomonas cepacia Lipase | Acylation | Racemic 1,2-diols with ester functionality | Chiral diol and ester | Good |
| Various Lipases | Alcoholysis | Racemic ethyl 3-hydroxybutanoate | Chiral butanoate esters | Low to moderate |
Deracemization Techniques for Chiral Ethyl 3-hydroxybutanoate Derivatives with Biocatalysts (e.g., Candida parapsilosis)
The production of enantiomerically pure chiral alcohols, such as the individual enantiomers of ethyl 3-hydroxybutanoate, is of significant interest for the pharmaceutical and fine chemical industries. Deracemization, a process that converts a racemic mixture into a single, pure enantiomer, offers a theoretical yield of 100%, overcoming the 50% yield limit of classical kinetic resolution. uniovi.es Biocatalytic deracemization often involves a highly efficient, one-pot oxidation-reduction sequence. In this process, a non-selective oxidase or a selective oxidase for one enantiomer converts the alcohol to a prochiral ketone intermediate. Subsequently, a stereoselective reductase reduces the ketone to a single desired enantiomer of the alcohol. uniovi.esacs.org
The yeast Candida parapsilosis has emerged as a versatile and robust whole-cell biocatalyst for such transformations. amazonaws.comabap.co.in It possesses oxidoreductases that facilitate deracemization reactions with high chemo-, regio-, and stereospecificity. amazonaws.com Whole cells of C. parapsilosis ATCC 7330 have been successfully used for the deracemization of various β-hydroxy acid esters. amazonaws.comabap.co.in The process typically involves the enantioselective oxidation of one enantiomer to the corresponding β-keto ester, followed by the stereoselective reduction of this intermediate to the other enantiomer, ultimately leading to an enrichment of one stereoisomer. researchgate.net
Research has demonstrated the effectiveness of C. parapsilosis in producing the (S)-enantiomer of various aryl and substituted aryl β-hydroxy esters with high enantiomeric excess (ee) and in good yields. researchgate.net For instance, the deracemization of racemic ethyl 3-hydroxy-3-phenyl propanoate using immobilized C. parapsilosis ATCC 7330 cells yields the (S)-enantiomer with over 99% ee and a 68% yield. researchgate.net Immobilization of the whole cells, for example in calcium alginate beads, enhances the robustness and reusability of the biocatalyst, although a decrease in activity may be observed over multiple cycles. researchgate.net
The substrate scope for deracemization using C. parapsilosis is broad, though the efficiency and enantioselectivity can be influenced by the substrate's structure. abap.co.inresearchgate.net
Table 1: Deracemization of various β-hydroxy esters using immobilized whole cells of Candida parapsilosis ATCC 7330. Data sourced from researchgate.net.
In addition to deracemization, carbonyl reductases from C. parapsilosis exhibit high activity in the asymmetric reduction of β-ketoesters. For example, three stereospecific carbonyl reductases (SCR1, SCR2, and SCR3) identified in the organism showed very high activities towards ethyl 4-chloro-3-oxobutyrate, a key pharmaceutical intermediate. rsc.org This highlights the potential of using either the whole organism or its isolated enzymes for producing chiral hydroxy esters from their corresponding keto precursors. rsc.orgasm.org
Sustainable and Green Chemistry Routes to this compound and Analogues
Valorization of Bio-Based Platform Molecules in Synthesis (e.g., Methyl Vinyl Glycolate)
The transition towards a bio-based economy necessitates the development of sustainable catalytic routes from renewable resources to valuable chemical building blocks. springernature.com Methyl vinyl glycolate (B3277807) (MVG), or methyl 2-hydroxybut-3-enoate, is a promising bio-based platform molecule that can be produced from the catalytic conversion of C4 and C6 sugars using solid acid catalysts like Sn-beta zeolites. acs.orgrsc.orgresearchgate.net The valorization of MVG and its derivatives opens new green chemistry pathways to functionalized molecules, including analogues of this compound.
Several catalytic strategies have been developed to transform MVG into industrially relevant structures. rsc.org Olefin metathesis, a powerful carbon-carbon bond-forming reaction, is particularly effective. The homo-metathesis of MVG using a second-generation Hoveyda-Grubbs catalyst produces dimethyl-2,5-dihydroxy-3-hexenedioate (DMDHHD) in near-quantitative yields. acs.org This C6-dicarboxylic acid ester can be further converted through hydrolysis and hydrogenation into valuable polymer building blocks such as 2,5-dihydroxy-3-hexenedioic acid (DHHDA) and 2,5-dihydroxyadipic acid (DHAA). acs.org
Other key transformations of MVG include:
Cross-Metathesis : Reaction with terminal olefins, such as dec-1-ene, yields unsaturated α-hydroxy fatty acid methyl esters. rsc.org
d-nb.infod-nb.info-Sigmatropic Rearrangements : Both Eschenmoser–Claisen and Ireland–Claisen rearrangements of MVG derivatives lead to unsaturated adipic acid derivatives in good yields. rsc.org
Hydroformylation and Methoxycarbonylation : These processes introduce new functional groups to the MVG backbone, creating novel bifunctional monomers for polyester (B1180765) synthesis. rsc.org
Table 2: Examples of Catalytic Valorization of Methyl Vinyl Glycolate (MVG). Data sourced from rsc.orgrsc.org.
These transformations demonstrate that MVG, a renewable C4 α-hydroxy ester, serves as a versatile starting point for a range of functionalized analogues. acs.orgrsc.org The synthesis of these molecules, which are structurally related to this compound, from a biomass-derived platform molecule represents a significant advancement in sustainable chemistry. nih.gov This approach avoids reliance on fossil fuels and provides access to novel, functional monomers and chemical intermediates. acs.org
Mechanistic Insights into the Reactivity of Ethyl 3 Hydroxybut 2 Enoate
Carbon-Carbon Bond Forming Reactions
The presence of an α,β-unsaturated system and acidic protons makes ethyl 3-hydroxybut-2-enoate and its related enolate forms prime candidates for various carbon-carbon bond-forming reactions.
Conjugate Additions involving the α,β-Unsaturated System
This compound, which exists in tautomeric equilibrium with ethyl acetoacetate (B1235776), readily participates in Michael additions, a type of conjugate addition. wikipedia.org The enolate form of ethyl acetoacetate, generated by a base, acts as a potent nucleophile. libretexts.orgaskfilo.com This enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound, known as the Michael acceptor. libretexts.orgresearchgate.net This reaction is thermodynamically controlled and is favored at higher temperatures. adichemistry.com
A typical example is the reaction between ethyl acetoacetate and methyl vinyl ketone in the presence of a base like sodium hydroxide. askfilo.com The enolate of ethyl acetoacetate adds to the double bond of methyl vinyl ketone to form a 1,5-dicarbonyl compound. libretexts.orgaskfilo.com A variety of α,β-unsaturated compounds can serve as Michael acceptors, including aldehydes, esters, nitriles, and nitro compounds. libretexts.org Similarly, various donor molecules with active methylene (B1212753) groups can be employed. adichemistry.com
The efficiency of the Michael addition can be influenced by the choice of solvent and base. For instance, in the reaction of methyl acetoacetate with ethyl 4-phenyl-4-oxobut-2-enoate, potassium carbonate in ethanol (B145695) was found to be an effective catalyst system. researchgate.net
Cycloaddition Reactions of the Enone Moiety
The enone moiety within the this compound structure allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. In these reactions, the α,β-unsaturated system can act as a dienophile. For instance, methyl 2-oxobut-3-enoate, a related compound, has been shown to react with 1,3-dienes. researchgate.netresearchgate.net The reaction of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with alkoxyalkenes is another example of a Diels-Alder reaction leading to various cyclic products. tcsedsystem.edu
The reactivity in Diels-Alder reactions can be enhanced by Lewis acid catalysis. acs.org The stereochemistry of the substituents on the double bond can also influence the selectivity of cycloaddition reactions. At room temperature, some related butenoate esters can undergo a hetero-Diels-Alder dimerization.
Alkylation Reactions of Ethyl 3-hydroxybutanoate and its Doubly Deprotonated Forms
The methylene group alpha to the two carbonyl groups in ethyl acetoacetate is acidic and can be deprotonated by a strong base to form a resonance-stabilized enolate. wikipedia.orgfiveable.me This enolate is a soft nucleophile and readily undergoes alkylation when treated with an alkyl halide. chemistry.coachvanderbilt.edu This reaction, known as the acetoacetic ester synthesis, is a powerful method for forming new carbon-carbon bonds and synthesizing ketones. wikipedia.orgchemistry.coach
Furthermore, ethyl acetoacetate is diprotic. wikipedia.org Treatment with a strong base like sodium hydride followed by butyllithium (B86547) generates a dianion. wikipedia.orgwikipedia.org In this dianion, the terminal carbon is the more nucleophilic site, and electrophiles will preferentially add there. wikipedia.orgwikipedia.org This allows for the synthesis of different types of substituted ketones.
Similarly, the dianion of ethyl 3-hydroxybutanoate, formed by treatment with bases like lithium diisopropylamide (LDA), can be alkylated. ethz.chorgsyn.orgorgsyn.org This reaction has been shown to proceed with high stereospecificity, leading to the formation of branched-chain hydroxy esters. researchgate.net
Rearrangement Pathways
The structural framework of this compound and its derivatives is amenable to sigmatropic rearrangements, which involve the intramolecular migration of a sigma bond.
Sigmatropic Rearrangements involving this compound Scaffolds
A prominent sigmatropic rearrangement involving scaffolds related to this compound is the Claisen rearrangement. wikipedia.org This is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl vinyl ether rearranges to form a γ,δ-unsaturated carbonyl compound. wikipedia.org For example, the acid-catalyzed reaction of methyl vinyl glycolate (B3277807) (methyl 2-hydroxybut-3-enoate) with aldehydes can lead to the formation of allyl vinyl ethers, which then undergo a Claisen rearrangement. semanticscholar.orgresearchgate.netresearchgate.net-Sigmatropic rearrangements of methyl vinyl glycolate itself can also yield unsaturated adipic acid derivatives. researchgate.net
These rearrangements are pericyclic reactions that proceed through a cyclic transition state and are often thermally induced. quora.comlibretexts.org The Cope rearrangement, another type of researchgate.netresearchgate.net sigmatropic rearrangement, occurs in 1,5-dienes and can be driven by factors such as the relief of ring strain or a subsequent irreversible tautomerization, as seen in the Oxy-Cope rearrangement. libretexts.org
Hydroxy-Directed Reactivity and Ester Group Transformations
The hydroxyl and ester groups in this compound and its derivatives are key functional handles that can be manipulated to achieve a variety of synthetic transformations.
The hydroxyl group can direct the stereochemical outcome of reactions. For instance, the alkylation of the dianion of β-hydroxyesters proceeds with high stereospecificity. researchgate.net The hydroxyl group can also participate in condensation reactions to form ethers or esters. smolecule.com
The ester group can undergo several transformations. Hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid. Reduction with agents like lithium aluminum hydride produces the corresponding alcohol. The ester group can also be involved in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Transesterification of ethyl acetoacetate can be used to produce other esters, such as benzyl (B1604629) acetoacetate. wikipedia.org
Electrophilic and Nucleophilic Activation Mechanisms in Derived Reactions
This compound, which exists in tautomeric equilibrium with its keto form, ethyl acetoacetate, possesses a versatile chemical nature, enabling it to function as both an electrophile and a nucleophile. wikipedia.orgwordpress.com This dual reactivity is rooted in its unique structure: a β-dicarbonyl system that contains acidic α-hydrogens and two electrophilic carbonyl carbons. The activation of this compound for use in synthesis is therefore bifurcated, focusing on either generating a potent nucleophile from its acidic methylene group or enhancing the electrophilicity of its carbonyl centers.
Nucleophilic Activation: The Enolate Pathway
The most prominent reaction mechanism involving this compound proceeds through its nucleophilic activation. This is achieved by deprotonating the α-carbon (the methylene group flanked by the two carbonyl groups) of its keto tautomer, ethyl acetoacetate. brahmanandcollege.org.inwikipedia.org This proton is significantly acidic (pKa ≈ 11 in water) compared to typical esters due to the formation of a highly stabilized conjugate base, the acetoacetate enolate. openochem.orglibretexts.org
The mechanism involves the following key steps:
Deprotonation: A base, typically sodium ethoxide to prevent transesterification, removes a proton from the α-carbon. openochem.orgshivajicollege.ac.in
Formation of a Resonance-Stabilized Enolate: The resulting negative charge on the α-carbon is delocalized across the oxygen atoms of both the ketone and the ester carbonyl groups, creating a resonance-stabilized enolate ion. wordpress.combrahmanandcollege.org.in This stability makes the enolate easy to form and handle.
This enolate is a potent and versatile nucleophile used in numerous carbon-carbon bond-forming reactions.
Ambident Nucleophilicity: C-Alkylation vs. O-Alkylation The acetoacetate enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the ketone oxygen. researchgate.net Consequently, it can react with electrophiles at either site, leading to C-alkylation or O-alkylation, respectively. The reaction outcome is often governed by kinetic versus thermodynamic control and the nature of the electrophile, as described by Hard and Soft Acid and Base (HSAB) theory.
C-Alkylation: This pathway typically occurs with soft electrophiles, such as alkyl halides (e.g., ethyl iodide), and leads to the thermodynamically more stable product. researchgate.net This reaction is the cornerstone of the acetoacetic ester synthesis, which produces substituted methyl ketones. wikipedia.orglibretexts.org
O-Alkylation: This pathway is favored under conditions of kinetic control and with hard electrophiles. Research using DFT (Density Functional Theory) has shown that for the ethylation of the ethyl acetoacetate anion, the activation energy for O-alkylation is lower than for C-alkylation, but the C-alkylated product is thermodynamically more stable. researchgate.net The choice of leaving group on the electrophile is critical; for instance, ethyl chloride tends to yield the O-alkylated product, whereas ethyl iodide favors the C-alkylated product. researchgate.net
Derived Reactions from Nucleophilic Activation
Acetoacetic Ester Synthesis (Alkylation): This classic synthesis involves the alkylation of the enolate with a primary or methyl alkyl halide, followed by hydrolysis and decarboxylation to yield a ketone. wikipedia.orglibretexts.org Dialkylation is also possible by repeating the deprotonation and alkylation steps before hydrolysis. libretexts.org
Acylation: The enolate can be acylated by reacting with acyl chlorides. This reaction, when followed by ketonic hydrolysis, can produce β-diketones like acetylacetone. wordpress.comlibretexts.org The use of magnesium chloride with a tertiary amine base has been shown to be an effective procedure for the C-acylation of ethyl acetoacetate. acs.org
Knoevenagel Condensation: In the presence of a weak base, ethyl acetoacetate can act as the active methylene component in a Knoevenagel condensation with aldehydes or ketones. wikipedia.org The reaction involves a nucleophilic addition of the enolate to the carbonyl group, followed by dehydration to form an α,β-unsaturated product. wordpress.comwikipedia.org
Michael Addition: As a soft nucleophile, the enolate of ethyl acetoacetate is an excellent donor for Michael additions (conjugate 1,4-addition) to α,β-unsaturated carbonyl compounds. researchgate.netambeed.com
Electrophilic Activation
While its nucleophilic character dominates its chemistry, this compound also possesses electrophilic sites. The carbonyl carbons of both the ketone and the ester functionalities are electron-deficient and susceptible to attack by strong nucleophiles.
Activation of these electrophilic sites is typically achieved through protonation or coordination with a Lewis acid. This enhances the positive charge on the carbonyl carbon, making it a "superelectrophile" and more reactive towards even weak nucleophiles. researchgate.net
Protonation/Lewis Acid Catalysis: In the presence of a Brønsted or Lewis acid, the carbonyl oxygen is protonated or coordinated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates reactions such as reduction by hydride reagents (e.g., sodium borohydride) to form ethyl 3-hydroxybutyrate (B1226725) or attack by organometallic reagents. wikipedia.org
Self-Condensation (Claisen Condensation): The synthesis of ethyl acetoacetate itself is a prime example of its dual reactivity. In the Claisen condensation, one molecule of ethyl acetate (B1210297) is deprotonated to form an enolate (nucleophile), which then attacks the electrophilic carbonyl carbon of a second ethyl acetate molecule. wikipedia.org
Reactions with Strong Nucleophiles: Strong nucleophiles, such as amines, can attack the electrophilic β-carbon of the enol form (this compound) or the keto-carbonyl of the ethyl acetoacetate form. For example, reaction with ammonia (B1221849) or primary amines can yield ethyl 3-aminobut-2-enoate derivatives.
State of the Art Spectroscopic Analysis and Structural Characterization of Ethyl 3 Hydroxybut 2 Enoate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the detailed structural analysis of ethyl 3-hydroxybut-2-enoate. It allows for the unambiguous identification of both the enol and keto forms and the determination of their equilibrium ratio.
Dynamic Nuclear Polarization (DNP)-Enhanced NMR for Sensitivity Enhancement
Dynamic Nuclear Polarization (DNP) is a powerful hyperpolarization technique used to dramatically increase the sensitivity of NMR spectroscopy. weebly.com DNP works by transferring the high spin polarization of electrons from a stable paramagnetic polarizing agent to the nuclear spins of the sample via microwave irradiation at low temperatures and high magnetic fields. weebly.com This enhancement, which can be several orders of magnitude, is particularly valuable for nuclei with low natural abundance and smaller magnetic moments, such as Carbon-13 (¹³C).
In the context of this compound, DNP-enhanced NMR allows for rapid acquisition of high-quality spectra, even for insensitive nuclei. Research has demonstrated the application of DNP to obtain ¹³C-¹³C correlation spectra of isotopically labeled ethyl acetoacetate (B1235776). In these experiments, distinct signals for both the enol (this compound) and the keto tautomers were clearly resolved, showcasing the technique's ability to provide significant sensitivity gains for detailed structural studies of this compound.
Multidimensional NMR Techniques for Connectivity Elucidation (e.g., 2D Total Correlation Spectroscopy - TOCSY)
Two-dimensional (2D) NMR techniques are indispensable for elucidating the covalent framework of molecules by revealing through-bond and through-space correlations between nuclei. For this compound and its keto tautomer, techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to map out the proton (¹H) spin systems.
A ¹H-¹H TOCSY experiment, for instance, reveals correlations between all protons within a coupled network, not just those that are directly coupled. For the ethyl group present in both tautomers, a TOCSY spectrum would show correlations from the methyl protons to the methylene (B1212753) protons. For the enol form, it would highlight the coupling between the vinyl proton and the methyl protons across the double bond. Similarly, other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish ¹H-¹³C one-bond and multiple-bond connectivities, respectively, confirming the carbon backbone and the assignment of all signals to the correct tautomer.
Carbon-13 and Proton NMR for Structural Assignment and Tautomer Ratio Determination
Standard one-dimensional ¹H and ¹³C NMR spectroscopy provides definitive structural information and allows for the quantification of the keto-enol tautomeric equilibrium. thermofisher.comasu.edu The interconversion between the keto and enol forms is slow on the NMR timescale, resulting in separate, distinct spectra for each species in solution. thermofisher.commissouri.edu
In the ¹H NMR spectrum, the enol form, this compound, is characterized by a vinyl proton signal around 5.0 ppm and a very downfield signal for the enolic hydroxyl proton (around 12.0 ppm), which is involved in a strong intramolecular hydrogen bond. libretexts.org The keto form is identified by its characteristic methylene (–CH₂–) protons adjacent to two carbonyl groups, which resonate at approximately 3.4 ppm. thermofisher.com
By integrating the area of specific, non-overlapping signals corresponding to each tautomer (e.g., the vinyl proton of the enol and the methylene protons of the keto form), the relative concentration of each can be accurately determined. thermofisher.comasu.edu For example, at 32 °C, the equilibrium constant (Keq = [enol]/[keto]) for neat ethyl acetoacetate has been calculated to be approximately 0.0992, corresponding to about 9.9% of the enol form. thermofisher.com The chemical shifts of the ethyl ester group protons are largely unaffected by the tautomerization. thermofisher.com
¹³C NMR spectra also show two distinct sets of signals for the enol and keto forms, confirming the structural assignments.
Table 1: Representative ¹H NMR Chemical Shifts (δ) for Ethyl Acetoacetate Tautomers
| Proton Assignment | Keto Form (δ ppm) | Enol Form (δ ppm) |
|---|---|---|
| CH₃-C=O / CH₃-C=C | 2.21 | 1.92 |
| -CH₂- (alpha) | 3.42 | - |
| =CH- (vinyl) | - | 4.98 |
| O-CH₂-CH₃ | 4.12 | 4.12 |
| O-CH₂-CH₃ | 1.25 | 1.25 |
| OH (enolic) | - | ~12.0 |
Note: Chemical shifts can vary slightly based on solvent and concentration.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a crucial tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound within complex mixtures, such as reaction products or natural extracts. jmchemsci.comthepharmajournal.com The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the GC column. As each component, including the tautomers of ethyl acetoacetate, elutes from the column, it enters the mass spectrometer.
The mass spectrometer ionizes the molecules, typically using electron ionization (EI), which causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint that provides two key pieces of information: the molecular weight from the molecular ion peak ([M]⁺) and structural details from the fragmentation pattern. nist.gov
For ethyl acetoacetate (molecular weight 130.14 g/mol ), the mass spectrum shows a molecular ion peak at m/z = 130. The fragmentation pattern is complex but includes characteristic ions. Key fragments often arise from the cleavage of bonds adjacent to the carbonyl groups. Common fragments observed in the electron ionization mass spectrum of ethyl acetoacetate include ions at m/z = 88, 70, 69, and 43 (often the base peak, corresponding to the acetyl cation [CH₃CO]⁺). nist.gov Analysis of these fragments helps confirm the structure of the parent molecule.
Table 2: Major Fragment Ions in the Electron Ionization Mass Spectrum of Ethyl Acetoacetate
| m/z (Mass-to-Charge Ratio) | Possible Fragment Structure |
|---|---|
| 130 | [C₆H₁₀O₃]⁺ (Molecular Ion) |
| 88 | [M - C₂H₂O]⁺ |
| 70 | [M - C₂H₅OH - H]⁺ |
| 69 | [M - C₂H₅O - H₂]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Vibrational and electronic spectroscopy techniques like IR and UV-Vis provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the different functional groups present in the keto and enol tautomers by detecting their characteristic vibrational frequencies. The keto form exhibits two distinct carbonyl (C=O) stretching bands: one for the ketone (~1745 cm⁻¹) and one for the ester (~1720 cm⁻¹).
In contrast, the enol form, this compound, shows a single ester C=O stretching band at a lower frequency (~1650 cm⁻¹) due to conjugation with the C=C double bond. This conjugation weakens the C=O bond. The enol is also characterized by a C=C stretching vibration (~1600 cm⁻¹) and a very broad O-H stretching band (centered around 2900-3000 cm⁻¹) resulting from the strong intramolecular hydrogen bond. researchgate.net
Table 3: Key IR Absorption Frequencies for Ethyl Acetoacetate Tautomers
| Functional Group | Tautomer | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Keto | ~1745 |
| C=O (Ester) | Keto | ~1720 |
| C=O (Ester, conjugated) | Enol | ~1650 |
| C=C | Enol | ~1600 |
| O-H (Intramolecular H-bond) | Enol | ~2900 (very broad) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule. The keto form of ethyl acetoacetate, lacking significant conjugation, shows only a weak n→π* transition at a short wavelength. However, the enol form, this compound, possesses a conjugated π-system (C=C-C=O). This extended conjugation allows for a π→π* electronic transition, resulting in a strong absorption band in the UV region, typically around 245 nm. The intensity of this absorption band is directly proportional to the concentration of the enol tautomer, making UV-Vis spectroscopy a useful method for studying the keto-enol equilibrium, particularly its dependence on solvent polarity.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl acetoacetate |
| Acetylacetone |
| Dimedone |
| Ethyl 4,4,4-trifluoroacetate |
| Tetramethylsilane |
| Chloroform (B151607) |
| Ethanol (B145695) |
| Ethyl crotonate |
| ortho-vanillin |
Theoretical and Computational Chemistry Approaches to Ethyl 3 Hydroxybut 2 Enoate
Quantum Chemical Investigations of Electronic Structure, Energetics, and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl 3-hydroxybut-2-enoate. Methods such as Density Functional Theory (DFT) are powerful tools for investigating the molecule's electronic structure, the relative energies of its different forms, and its preferred three-dimensional shapes (conformations).
Electronic Structure: The electronic structure of this compound is characterized by a conjugated π-system extending across the C=C double bond and the carbonyl group of the ester. This conjugation is crucial for the molecule's stability and reactivity. Quantum chemical calculations can map the electron density distribution, identifying electron-rich and electron-poor regions, which are key to predicting sites of electrophilic and nucleophilic attack. The presence of the hydroxyl group further influences the electronic landscape through its ability to donate electron density.
Energetics and Molecular Conformation: this compound can exist in several conformations due to the rotation around its single bonds. Computational studies on analogous α,β-unsaturated esters reveal that the planarity of the conjugated system is a dominant factor in determining the most stable conformations. For this compound, the key rotational barriers would be around the C-O single bonds of the ester group and the C-O bond of the hydroxyl group.
Theoretical calculations can determine the relative energies of these different conformers. The most stable conformers are typically those that maximize π-orbital overlap and minimize steric hindrance. For the enol form of similar β-dicarbonyl compounds, a planar cis-enol conformation is often found to be the most stable in the gas phase due to the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. researchgate.net This interaction creates a stable six-membered ring-like structure.
Table 1: Hypothetical Relative Energies of this compound Conformers (Gas Phase) This table is illustrative, based on typical findings for similar molecules, and does not represent experimentally verified data for this compound.
| Conformer | Description | Relative Energy (kJ/mol) | Key Features |
|---|---|---|---|
| Cis-Enol (Planar) | Planar structure with intramolecular H-bond | 0.0 (Reference) | Six-membered hydrogen-bonded ring |
| Trans-Enol (Planar) | Planar structure without intramolecular H-bond | +15 to +25 | Higher energy due to lack of H-bond |
| Keto Form (Gauche) | Non-planar keto tautomer | +5 to +15 | Flexible, lacks conjugation of enol |
Computational Modeling of Tautomeric Equilibria and Reaction Mechanisms
This compound is the enol tautomer of ethyl acetoacetate (B1235776). The equilibrium between this enol form and its corresponding keto form (ethyl 3-oxobutanoate) is a classic example of keto-enol tautomerism. Computational modeling is exceptionally well-suited to study the thermodynamics and kinetics of this equilibrium.
Tautomeric Equilibria: The position of the keto-enol equilibrium is highly sensitive to the environment, particularly the solvent. Computational studies on analogous β-keto esters have shown that in the gas phase, the enol form is often more stable due to the stabilizing intramolecular hydrogen bond. researchgate.netresearchgate.net However, in polar solvents, the equilibrium typically shifts to favor the more polar keto tautomer. researchgate.netorientjchem.org This is because polar solvent molecules can effectively solvate the keto form, compensating for the energy cost of breaking the intramolecular hydrogen bond of the enol. researchgate.netmissouri.edu
Computational models can simulate this solvent effect using either implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules. These models can predict the relative free energies of the keto and enol tautomers in different solvents, allowing for the calculation of the equilibrium constant (Keq).
Reaction Mechanisms: Computational chemistry can also elucidate the mechanisms of reactions involving this compound. For instance, the conversion between the keto and enol forms does not happen spontaneously but is often catalyzed by acids or bases. Theoretical models can map the potential energy surface for these catalyzed reactions, identifying the transition states and calculating the activation energy barriers. This provides a detailed picture of the reaction pathway, showing how the catalyst facilitates proton transfer. Similarly, mechanisms for other reactions, such as alkylation at the α-carbon or reactions at the carbonyl group, can be investigated.
In Silico Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods can predict various spectroscopic parameters for this compound, which are invaluable for interpreting experimental spectra and confirming the molecule's structure.
NMR Spectroscopy: One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (1H, 13C) in a given geometry, it is possible to predict their chemical shifts. These predictions are highly sensitive to the molecular conformation. For example, the chemical shift of the enolic proton is particularly characteristic and is strongly influenced by the strength of the intramolecular hydrogen bond. Comparing predicted spectra for different conformers and tautomers with experimental data can help identify the dominant species in solution. researchgate.net
Vibrational Spectroscopy: Similarly, infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies and intensities. These calculations can help assign the absorption bands observed in experimental spectra to specific molecular motions (e.g., C=O stretch, O-H stretch, C=C stretch). For this compound, the vibrational frequencies of the carbonyl group and the hydroxyl group are particularly sensitive to the formation of the intramolecular hydrogen bond, which typically causes a red-shift (lowering of frequency) in the stretching frequencies of both groups. researchgate.net
Table 2: Illustrative Predicted Vibrational Frequencies for this compound Tautomers This table is for illustrative purposes, showing typical frequency shifts based on computational studies of related compounds.
| Vibrational Mode | Typical Frequency (Keto Form) | Typical Frequency (Cis-Enol Form) | Reason for Shift |
|---|---|---|---|
| C=O Stretch (Ketone) | ~1735 cm-1 | N/A | - |
| C=O Stretch (Ester) | ~1715 cm-1 | ~1650 cm-1 | Conjugation and H-bonding |
| O-H Stretch | N/A | ~3200 cm-1 (broad) | Intramolecular H-bonding |
| C=C Stretch | N/A | ~1630 cm-1 | Conjugated system |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a liquid solvent) over time.
Solvent Effects: MD simulations provide a dynamic picture of how solvent molecules arrange themselves around a solute molecule. An MD simulation of this compound in a solvent like water or chloroform (B151607) would show the formation and breaking of hydrogen bonds between the solute and solvent. This allows for the calculation of solvation free energies and provides a more detailed understanding of the solvent effects on tautomeric equilibrium and conformational preferences than static models alone. For example, simulations could visualize how water molecules compete with the intramolecular hydrogen bond of the enol form, leading to its destabilization relative to the keto form.
Intermolecular Interactions: In a pure liquid or a concentrated solution, this compound molecules will interact with each other. MD simulations can model these intermolecular interactions, which are governed by forces such as dipole-dipole interactions and hydrogen bonding. These simulations can be used to calculate bulk properties like density, viscosity, and diffusion coefficients. They can also reveal information about the local structure of the liquid, for example, whether the molecules tend to form dimers or larger aggregates. Studies on similar ketoesters have highlighted the importance of dipole-dipole interactions in the liquid state.
Strategic Applications of Ethyl 3 Hydroxybut 2 Enoate in Diversified Organic Synthesis
Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis
In the field of asymmetric synthesis, the primary goal is to control the stereochemical outcome of a reaction, producing a specific enantiomer or diastereomer of a desired product. While the term "chiral auxiliary" refers to a removable chiral group that directs the stereoselectivity of a reaction, ethyl 3-hydroxybutanoate enantiomers are more accurately described as chiral building blocks or synthons. orgsyn.org These molecules are themselves the products of asymmetric synthesis and are incorporated directly into the final target molecule's carbon skeleton.
The synthesis of enantiomerically pure (S)- and (R)-ethyl 3-hydroxybutanoate is a well-established process, often achieved through biochemical methods. A common approach involves the asymmetric reduction of the prochiral ketone in ethyl acetoacetate (B1235776). Baker's yeast (Saccharomyces cerevisiae) is widely used to produce (S)-(+)-ethyl 3-hydroxybutanoate with high enantiomeric excess (ee). ethz.chlookchem.com Conversely, certain fungi, such as Geotrichum candidum, can yield the (R)-(-)-enantiomer. researchgate.net Another route to the (R)-enantiomer is the depolymerization of poly-(R)-3-hydroxybutanoate (PHB), a naturally occurring biopolymer. orgsyn.org
The utility of these chiral building blocks is demonstrated in their application to the synthesis of various pharmaceuticals and natural products. nih.gov For instance, (S)-ethyl 4-chloro-3-hydroxybutanoate, a derivative, is a key intermediate for cholesterol-lowering drugs. google.comgoogle.comresearchgate.net Similarly, (R)-ethyl 4-cyano-3-hydroxybutanoate serves as a crucial synthon for the side chain of Atorvastatin (Lipitor) and in the production of L-carnitine. researchgate.net
Table 1: Methods for Asymmetric Synthesis of Ethyl 3-hydroxybutanoate Enantiomers
| Enantiomer | Precursor | Method | Typical Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|
| (S)-(+)-Ethyl 3-hydroxybutanoate | Ethyl acetoacetate | Baker's yeast reduction | 85-97% | ethz.chresearchgate.net |
| (R)-(-)-Ethyl 3-hydroxybutanoate | Ethyl acetoacetate | Geotrichum candidum reduction | High | researchgate.net |
| (R)-(-)-Ethyl 3-hydroxybutanoate | Poly-(R)-3-hydroxybutanoate | Depolymerization | >99% | orgsyn.org |
| (R)-(-)-Ethyl 3-hydroxybutanoate | Ethyl acetoacetate | Chemical reduction with L-(+)-tartaric acid/NaBH₄ | ~79% | prepchem.com |
Precursors for Heterocyclic Chemistry and Complex Ring Systems
The reactivity of ethyl 3-hydroxybut-2-enoate and its precursor, ethyl acetoacetate, makes them valuable starting materials for the synthesis of a wide array of heterocyclic compounds. The presence of carbonyl and enol functionalities allows for various cyclization strategies.
A classic example is the Hantzsch pyridine (B92270) synthesis, which utilizes a β-keto ester like ethyl acetoacetate, an aldehyde, and a nitrogen donor (e.g., ammonia) to construct dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. This multicomponent reaction is fundamental in medicinal chemistry for producing calcium channel blockers.
Furthermore, derivatives of this compound have been employed in the synthesis of other important heterocyclic systems. For example, ethyl (2E)-4-bromo-3-ethoxybut-2-enoate has been used as a synthon for preparing novel 1,4-benzoxazines and pyrrol-2-ones. The Paal-Knorr synthesis, a method for creating furans, thiophenes, or pyrroles from 1,4-dicarbonyl compounds, is also relevant. The 1,4-dicarbonyl precursor can be synthesized from ethyl acetoacetate, demonstrating an indirect route to these five-membered heterocycles. More direct methods involve the condensation of this compound derivatives with appropriate reagents, such as using methyl thioglycolate to construct thieno[3,2-b]thiophene (B52689) scaffolds.
Table 2: Heterocyclic Systems Derived from this compound and its Precursors
| Heterocyclic System | Synthetic Method | Key Precursor | Reference(s) |
|---|---|---|---|
| Pyridines | Hantzsch Synthesis | Ethyl acetoacetate | General Knowledge |
| 1,4-Benzoxazines | Cyclization | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | - |
| Pyrrol-2-ones | Cyclization | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | - |
| Pyrroles | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds (from ethyl acetoacetate) | - |
| Thiophenes | Fiesselmann Synthesis | Ethyl 3-chlorothiophene-2-carboxylates and thioglycolates | - |
Role in the Synthesis of Natural Products and Bio-inspired Molecules (e.g., Macrolactones, Tetramates)
The enantiomerically pure forms of ethyl 3-hydroxybutanoate are invaluable starting materials for the total synthesis of numerous natural products, where precise stereochemical control is paramount. orgsyn.org The chiral hydroxyl group serves as a handle for introducing further stereocenters with high diastereoselectivity.
Beyond macrolactones, these building blocks are crucial for synthesizing various alkaloids. For instance, the stereoselective synthesis of the quinolizidine (B1214090) alkaloid (-)-217A, isolated from the skin of Madagascan frogs, has been reported using strategies that rely on chiral precursors to construct the piperidine (B6355638) ring system. chemistryviews.orgresearchgate.netnih.gov Similarly, the indolizidine alkaloid tashiromine has been a popular target for total synthesis, with many routes employing chiral pool starting materials to set the stereochemistry. nih.govnih.gov While not a direct synthesis of a tetramate, the construction of these nitrogen-containing heterocyclic natural products showcases the versatility of ethyl 3-hydroxybutanoate in creating complex, bio-inspired molecular architectures.
Table 3: Examples of Natural Products Synthesized Using Ethyl 3-hydroxybutanoate Derivatives as Chiral Building Blocks
| Natural Product Class | Specific Example | Key Synthetic Strategy | Role of Ethyl 3-hydroxybutanoate | Reference(s) |
|---|---|---|---|---|
| Macrolide Antibiotic | (-)-A26771B | Asymmetric allylation, lipase-catalyzed acylation, ring-closing metathesis | Source of chiral centers for key fragments | researchgate.net |
| Quinolizidine Alkaloid | (-)-217A | Organocatalytic aza-conjugate addition | Precursor for the functionalized piperidine ring system | chemistryviews.orgresearchgate.netnih.gov |
| Indolizidine Alkaloid | Tashiromine | Acyliminium ion cyclization | Source of chirality for the core bicyclic structure | nih.govnih.gov |
Material Science Applications through Polymer Precursors
In material science, this compound finds its primary application through its reduced, chiral form, ethyl (R)-3-hydroxybutanoate, which is the monomeric precursor to poly(3-hydroxybutyrate) (P3HB). P3HB is the most common member of the polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters produced by various microorganisms as a form of energy storage.
The chemical synthesis of P3HB offers an alternative to bacterial fermentation and allows for greater control over the polymer's properties. One method is the self-polycondensation of racemic or enantiopure ethyl 3-hydroxybutyrate (B1226725). This process typically requires a transesterification catalyst and heat to drive off the ethanol (B145695) byproduct, forming the polyester (B1180765) chain.
Another significant route is the ring-opening polymerization (ROP) of β-butyrolactone. Ethyl (R)-3-hydroxybutanoate can be converted into its corresponding lactone, which is then polymerized using various organometallic or organic catalysts. This method is particularly powerful for producing high molecular weight polymers with narrow molecular weight distributions, indicating a well-controlled, living polymerization. The resulting atactic P3HB (from racemic precursor) is an amorphous polymer that can be blended with the highly crystalline, isotactic P3HB from bacterial sources to improve its processability and reduce brittleness. This makes the resulting bioplastic more suitable for a wider range of applications, from packaging to medical implants.
Table 4: Polymerization Methods for Poly(3-hydroxybutyrate) (P3HB)
| Polymerization Method | Monomer/Precursor | Key Features | Resulting Polymer | Reference(s) |
|---|---|---|---|---|
| Self-Polycondensation | Racemic ethyl 3-hydroxybutyrate | Requires transesterification catalyst and heat; produces ethanol byproduct | Atactic P3HB (amorphous) | - |
| Ring-Opening Polymerization (ROP) | β-Butyrolactone (from ethyl 3-hydroxybutanoate) | Controlled, living polymerization; produces high molecular weight polymer with narrow polydispersity | Poly(3-hydroxybutyrate) (tacticity depends on monomer and catalyst) | - |
| Bacterial Fermentation | Various carbon sources | Natural process; produces isotactic P3HB (crystalline) | Isotactic P3HB (crystalline) | - |
Environmental Fate and Sustainable Development Perspectives for Ethyl 3 Hydroxybut 2 Enoate
Biotransformation and Environmental Degradation Pathways of Related Compounds
Direct studies on the biotransformation and environmental degradation of ethyl 3-hydroxybut-2-enoate are not extensively available. However, by examining related compounds, likely degradation pathways can be inferred. The structure of this compound, featuring both an ester linkage and a carbon-carbon double bond, suggests susceptibility to both hydrolytic and oxidative degradation mechanisms.
Microbial degradation is a primary route for the environmental breakdown of many organic esters. This process is often initiated by hydrolase enzymes, such as lipases and esterases, which catalyze the cleavage of the ester bond. researchgate.netnih.gov For this compound, this would yield ethanol (B145695) and 3-hydroxybut-2-enoic acid. These smaller, more polar molecules are generally more amenable to further microbial metabolism. For instance, fatty acid methyl esters are known to be degraded by various microorganisms, which utilize the fatty acids as a carbon source. arcjournals.org
The presence of a double bond in the butenoate moiety introduces another potential site for biological attack. The degradation of unsaturated fatty acids often involves initial saturation of the double bond, followed by β-oxidation. nih.govresearchgate.net In anaerobic environments, distinct microbial communities are known to degrade unsaturated and saturated long-chain fatty acids. nih.govresearchgate.net It is plausible that microorganisms could employ similar enzymatic machinery to hydrogenate the double bond in the 3-hydroxybut-2-enoate backbone before further degradation.
Furthermore, abiotic degradation pathways may also play a role. The oxidation of unsaturated fatty acids can lead to the formation of hydroxy acids and dicarboxylic acids. researchgate.net In the atmosphere, unsaturated esters can react with hydroxyl radicals, leading to their degradation. The primary atmospheric degradation mechanism for unsaturated esters is expected to be their reaction with OH radicals, which adds to the double bond.
Table 1: Potential Degradation Pathways of Related Unsaturated and Hydroxy Esters
| Degradation Pathway | Description | Relevant Compound Classes | Key Enzymes/Processes |
|---|---|---|---|
| Enzymatic Hydrolysis | Cleavage of the ester bond to form an alcohol and a carboxylic acid. | β-keto esters, β-hydroxy esters, Fatty acid methyl esters | Hydrolases (Lipases, Esterases) |
| Microbial β-oxidation | Sequential removal of two-carbon units from a fatty acid chain. Often preceded by saturation of double bonds. | Unsaturated and Saturated Fatty Acids | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. |
| Atmospheric Oxidation | Reaction with atmospheric oxidants, primarily hydroxyl radicals. | Unsaturated Esters | OH radical addition to the C=C double bond |
Integration into Biofuel and Renewable Chemical Feedstock Research
The chemical structure of this compound and its derivatives, β-hydroxy esters, positions them as interesting candidates in the pursuit of renewable biofuels and chemical feedstocks. β-hydroxy esters are recognized as valuable chiral building blocks for the synthesis of a variety of fine chemicals and pharmaceuticals. chemrxiv.orgsemanticscholar.orgnih.gov
Research has focused on the biocatalytic production of enantiomerically pure β-hydroxy esters, often through the asymmetric reduction of β-keto esters using microbial enzymes. chemrxiv.org This bio-based production route aligns with the principles of green chemistry by utilizing renewable resources and mild reaction conditions.
Medium-chain-length β-hydroxy esters are being investigated as potential biofuel precursors. researchgate.net These compounds can be synthesized from waste by-products of biodiesel production, such as glycerol (B35011) and free fatty acids, through microbial fermentation to produce polyhydroxyalkanoates (PHAs), which are then converted to β-hydroxy esters. researchgate.net While these esters may not be suitable as drop-in fuels directly, they can serve as intermediates for further deoxygenation reactions to produce hydrocarbons suitable for biofuel applications. researchgate.net
The conversion of simple sugars using zeolite catalysts to produce α-hydroxy esters like methyl lactate (B86563) also highlights the potential for deriving valuable ester feedstocks from biomass. researchgate.net Although this research focuses on α-hydroxy esters, it demonstrates the feasibility of catalytic routes from renewable carbohydrates to functionalized esters that can be used as monomers for bio-based polymers or as chemical intermediates.
Table 2: Research on β-Hydroxy Esters as Biofuel and Chemical Precursors
| Research Area | Key Findings and Approaches | Potential Application |
|---|---|---|
| Biocatalytic Synthesis | Use of microbial enzymes (e.g., alcohol dehydrogenases) for the asymmetric reduction of β-keto esters to produce enantiopure β-hydroxy esters. chemrxiv.org | Pharmaceutical intermediates, fine chemicals |
| Biofuel Precursors | Synthesis of medium-chain-length β-hydroxy esters from biodiesel waste streams via microbial production of polyhydroxyalkanoates (PHAs). researchgate.net | Intermediates for the production of drop-in biofuels after deoxygenation. |
| Conversion from Biomass | Catalytic conversion of sugars using zeolites to produce α-hydroxy esters, demonstrating pathways from carbohydrates to ester feedstocks. researchgate.net | Monomers for bioplastics, renewable chemical intermediates. |
Life Cycle Assessment Considerations in Production and Utilization within Green Chemistry Frameworks
A comprehensive Life Cycle Assessment (LCA) for this compound has not yet been published. However, by applying the principles of green chemistry and considering LCAs of similar bio-based chemicals, key considerations for its production and utilization can be outlined. An LCA evaluates the environmental impacts of a product across its entire life cycle, from raw material extraction to disposal. youtube.comnih.govresearchgate.net
Techno-economic analysis (TEA) is another critical tool for evaluating the commercial viability of producing biofuels and bio-based chemicals. nrel.govesf.eduresearchgate.netmdpi.come3s-conferences.org A TEA for this compound production would assess capital and operating costs, and identify economic bottlenecks in the production process.
From a green chemistry perspective, the synthesis of esters is increasingly moving towards more sustainable methods. This includes the use of enzymatic catalysts, which operate under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste. chemrxiv.org The use of renewable feedstocks is a cornerstone of green chemistry, and the potential to produce this compound from biomass aligns with this principle.
Table 3: Green Chemistry and Life Cycle Assessment Considerations for this compound
| Assessment Area | Key Considerations and Potential Hotspots | Strategies for Improvement |
|---|---|---|
| Raw Material Sourcing (LCA) | Impacts of agriculture (land use, water, fertilizers) for bio-based feedstocks. Competition with food crops. | Utilization of non-food biomass, agricultural wastes, or algae. mdpi.com |
| Production Process (LCA & Green Chemistry) | Energy consumption of fermentation and separation/purification steps. Use of hazardous solvents or catalysts in chemical synthesis routes. | Process intensification, use of energy-efficient separation technologies, application of biocatalysis or heterogeneous catalysis to minimize waste and improve safety. chemrxiv.org |
| Use and End-of-Life (LCA) | Biodegradability in various environmental compartments. Potential for ecotoxicity. | Design for biodegradability, ensuring complete mineralization to avoid persistent metabolites. |
| Techno-Economic Feasibility (TEA) | Cost of feedstock, capital investment for biorefinery infrastructure, and production costs. nrel.govmdpi.com | Process optimization to improve yields and reduce operational costs, valorization of co-products. |
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for confirming the structure and purity of Ethyl 3-hydroxybut-2-enoate?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to identify functional groups (e.g., the enolic proton, ester carbonyl, and ethyl group). For example, the enolic proton typically appears downfield (~δ 12–15 ppm) due to conjugation with the carbonyl group .
- Infrared (IR) Spectroscopy : Confirm the presence of ester carbonyl (C=O stretch at ~1700–1750 cm⁻¹) and hydroxyl groups (O-H stretch at ~2500–3500 cm⁻¹ for enolic tautomers).
- Mass Spectrometry : Identify molecular ion peaks and fragmentation patterns (e.g., loss of ethyl or hydroxyl groups).
- Reference Standards : Compare experimental data with NIST Chemistry WebBook entries or peer-reviewed spectral databases .
Q. How can synthetic routes for this compound be optimized for yield and reproducibility?
- Methodology :
- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track reaction progress.
- Catalyst Selection : Test acid catalysts (e.g., sulfuric acid) or enzymatic methods for esterification efficiency.
- Purification : Employ recrystallization or column chromatography to isolate the product. For example, crystallization from ethanol/water mixtures can improve purity .
- Statistical Optimization : Apply factorial design experiments (e.g., varying temperature, solvent ratios, or catalyst loading) to identify critical parameters .
Q. What are the key considerations for designing a stability study of this compound under varying storage conditions?
- Methodology :
- Accelerated Degradation Tests : Expose the compound to elevated temperatures, humidity, or light and analyze degradation products via HPLC or GC-MS.
- Kinetic Modeling : Use Arrhenius equations to predict shelf life under standard conditions.
- Tautomerism Analysis : Monitor enol-keto tautomeric equilibria using NMR or UV-Vis spectroscopy, as tautomerization can affect stability .
Advanced Research Questions
Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Solve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to determine hydrogen-bonding motifs .
- Graph Set Analysis : Classify hydrogen-bond patterns (e.g., chains, rings) using Etter’s formalism to understand supramolecular assembly .
- Thermal Analysis : Correlate melting points or phase transitions with intermolecular interactions observed in the crystal lattice .
Q. What computational methods are suitable for modeling the tautomeric equilibria and electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Calculate energy differences between enol and keto tautomers using Gaussian or ORCA software. Include solvent effects (e.g., PCM model) for accuracy.
- Molecular Dynamics (MD) : Simulate tautomerization kinetics in explicit solvents to study environmental influences.
- Spectroscopic Predictions : Compare computed IR/NMR spectra with experimental data to validate models .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?
- Methodology :
- Multi-Technique Validation : Cross-reference NMR (solution state) and XRD (solid state) data to account for phase-dependent structural variations.
- Dynamic Effects : Investigate temperature-dependent NMR studies to detect slow exchange processes (e.g., tautomerization) that might explain discrepancies .
- Error Analysis : Quantify instrumental uncertainties (e.g., XRD resolution limits) and refine models iteratively .
Q. What strategies are effective for analyzing the reactivity of this compound in cyclization or dimerization reactions?
- Methodology :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O or deuterated analogs) to track reaction pathways.
- Kinetic Studies : Perform time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to determine rate constants and propose mechanisms.
- Byproduct Identification : Employ high-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) to characterize unexpected products .
Methodological Frameworks
Q. How should researchers formulate hypotheses about the biological activity of this compound derivatives?
- Methodology :
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified substituents and test against biological targets (e.g., enzymes or cell lines).
- Docking Simulations : Use AutoDock or Schrödinger Suite to predict binding affinities to protein active sites.
- Literature Mining : Identify structurally similar bioactive esters in databases like PubChem or ChEMBL to guide hypothesis generation .
Q. What ethical and reproducibility standards apply to publishing data on this compound?
- Methodology :
- Data Transparency : Archive raw spectral files (e.g., .JCAMP-DX for NMR) in public repositories like Zenodo.
- Replication Protocols : Document experimental conditions (e.g., solvent grades, instrument calibration) in supplemental materials.
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and waste disposal, citing relevant protocols (e.g., ACS Ethical Guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
